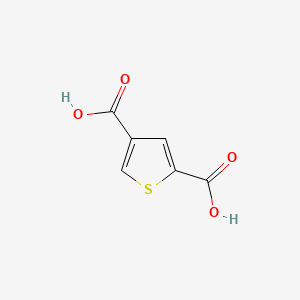

thiophene-2,4-dicarboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

thiophene-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBBDSGVPGCWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957568 | |

| Record name | Thiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36157-39-8 | |

| Record name | 2,4-Thiophenedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Thiophenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Thiophenedicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS269BLN3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Thiophene 2,4 Dicarboxylic Acid Within Advanced Chemical Research

Historical Trajectories and Early Synthetic Research Methodologies

The broader history of thiophene (B33073) synthesis is rich with methods applicable to various derivatives. Classical routes like the Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide, have been fundamental in accessing the thiophene core. Other significant methods include the Gewald aminothiophene synthesis and various industrial processes. google.com

While specific historical accounts detailing the very first synthesis of thiophene-2,4-dicarboxylic acid are not prominently documented in readily available literature, the preparation of its isomers, such as 3,4-thiophenedicarboxylic acid, has been described in patents dating back to the mid-20th century. For instance, a 1955 patent outlines a process for preparing diethyl 3,4-thiophenedicarboxylate followed by hydrolysis to the corresponding acid. google.com The synthesis of halogenated precursors, which can be converted to carboxylic acids, has also been a subject of study, highlighting a potential pathway to various substituted thiophene carboxylic acids. beilstein-journals.org

Evolution of Research Interest and Current Significance in Organic Synthesis

The research interest in thiophene derivatives has been consistently fueled by their wide-ranging applications in medicinal chemistry and materials science. nih.gov Thiophenes are recognized as important building blocks for agrochemicals and pharmaceuticals. rsc.org The specific significance of this compound in organic synthesis lies in its role as a difunctional building block. The two carboxylic acid groups, with their distinct electronic and steric environments, allow for stepwise or differential reactions, making it a potentially valuable component in the construction of more complex molecules. Its chemical properties are largely dictated by the aromatic thiophene ring and the reactivity of the two carboxylic acid groups, which can undergo standard reactions like esterification and amidation. vulcanchem.com

Positioning within Thiophene-Based Heterocyclic Chemistry Research Paradigms

Thiophene is an electron-rich aromatic heterocycle, making it more nucleophilic than benzene (B151609) and highly susceptible to electrophilic substitution, typically at the C2 and C5 positions. google.com The presence of two electron-withdrawing carboxylic acid groups on the this compound molecule significantly modifies this intrinsic reactivity. These groups deactivate the ring towards electrophilic attack and make it more susceptible to nucleophilic reactions. google.com

The asymmetric 2,4-substitution pattern results in a molecule with a distinct dipole moment and coordination geometry compared to the symmetric 2,5- and 3,4-isomers. This asymmetry is a key feature, positioning it as a unique linker in coordination chemistry and materials science, where directional control and specific binding geometries are sought.

Interdisciplinary Research Nexus: Bridging Organic Synthesis, Materials Science, and Theoretical Chemistry

Thiophene-based compounds are at the forefront of materials science, finding use in organic electronics, polymers, and optical materials. tandfonline.com Thiophene dicarboxylic acids, in particular, are excellent candidates for constructing metal-organic frameworks (MOFs) and coordination polymers due to their ability to act as rigid linkers. nih.govtandfonline.comiucr.org Although research on MOFs derived from the 2,5- and 3,4-isomers is more common, the principles extend to the 2,4-isomer. nih.goviucr.org The polarizable sulfur atom within the thiophene ring can enhance host-guest interactions in such frameworks, which is beneficial for applications like gas storage and separation. mdpi.com

Theoretical chemistry, particularly through methods like Density Functional Theory (DFT), provides crucial insights into the electronic properties, molecular structure, and reactivity of thiophene derivatives. mdpi.com Such computational studies help in understanding the impact of the 2,4-substitution on the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its electronic and optical properties and predicts its behavior in various chemical environments.

Strategic Importance as a Molecular Building Block in Complex Chemical Architectures

The strategic value of this compound lies in its function as a rigid, difunctional, and asymmetric building block. In the field of supramolecular chemistry and materials science, it can be used to construct complex, multi-dimensional architectures. Its two carboxylic acid groups can coordinate with metal ions to form coordination polymers and MOFs with specific topologies and properties. tandfonline.comiucr.org The development of halogenated 2-thiophenecarboxylic acid derivatives as key components for a new class of insecticides demonstrates the utility of substituted thiophenes as vital building blocks in creating functional molecules. beilstein-journals.org While specific, large-scale applications of the 2,4-dicarboxylic acid are not as widely reported as its isomers, its unique structure ensures its continued relevance for creating novel materials and complex organic molecules with tailored properties.

Chemical Identity and Properties

Below are tables detailing the identifiers and computed physicochemical properties of this compound.

Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 36157-39-8 nih.gov |

| Molecular Formula | C₆H₄O₄S nih.gov |

| Molecular Weight | 172.16 g/mol nih.gov |

| Canonical SMILES | C1=C(SC=C1C(=O)O)C(=O)O nih.gov |

| InChI Key | QYBBDSGVPGCWTO-UHFFFAOYSA-N nih.gov |

Physicochemical Properties of this compound

| Property | Value (Predicted/Computed) |

|---|---|

| Melting Point | 299-301°C vulcanchem.com |

| Boiling Point | 444.6 ± 30.0°C vulcanchem.com |

| Density | 1.655 ± 0.06 g/cm³ vulcanchem.com |

| pKa | 3.10 ± 0.10 vulcanchem.com |

| Physical State (at 20°C) | Solid vulcanchem.com |

| Solubility | Highly soluble in water; soluble in polar organic solvents vulcanchem.com |

Synthetic Pathways and Methodological Advancements for Thiophene 2,4 Dicarboxylic Acid and Its Precursors

Classical Multi-Step Synthetic Routes and Their Modern Revisions

Classical methodologies for synthesizing thiophene-2,4-dicarboxylic acid have traditionally relied on multi-step sequences. These routes, while foundational, are often supplemented by modern reagents and techniques to improve efficiency and yield.

Strategies Involving Thiophene (B33073) Ring Functionalization

A primary classical strategy involves the introduction and subsequent modification of functional groups on a pre-formed thiophene ring. This approach circumvents the regioselectivity challenges associated with some cyclization reactions. A common pathway begins with the Friedel-Crafts acylation of thiophene. Thiophene can undergo diacylation to produce 2,4-diacetylthiophene, albeit often alongside the 2,5-isomer. This diacetylated intermediate serves as a direct precursor to the target dicarboxylic acid. The two acetyl groups are then oxidized to carboxylic acid functionalities. This transformation can be achieved using the haloform reaction (e.g., using sodium hypobromite (B1234621) or hypochlorite) followed by acidification, or through the use of strong oxidizing agents.

Another functionalization strategy involves the use of halogenated thiophenes. For instance, a process analogous to the synthesis of other substituted thiophenecarboxylic acids can be employed. beilstein-journals.org This would begin with the preparation of 2,4-dibromothiophene. This intermediate can then undergo halogen-metal exchange using an organolithium reagent, followed by quenching with carbon dioxide (CO2) gas to install the two carboxylic acid groups.

| Starting Material | Key Transformation | Reagents | Product |

|---|---|---|---|

| 2,4-Diacetylthiophene | Oxidation | 1. NaOBr or KMnO4 2. H3O+ | This compound |

| 2,4-Dibromothiophene | Carboxylation | 1. 2 eq. n-BuLi 2. 2 eq. CO2 3. H3O+ | This compound |

Ester Precursor Synthesis and Subsequent Hydrolysis Methods

In many synthetic routes, both classical and contemporary, the carboxylic acid groups are initially formed as esters, such as dimethyl or diethyl esters. The final step is the hydrolysis of this diester precursor to yield the free dicarboxylic acid. The synthesis of dimethyl thiophene-2,4-dicarboxylate serves as a key example of such a precursor. nih.gov

This hydrolysis is typically accomplished through saponification. The process involves heating the diester in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. An aqueous-alcoholic solution (e.g., water and ethanol) is often used as the solvent to ensure the miscibility of the reactants. The base attacks the carbonyl carbons of the ester groups, leading to the cleavage of the ester bonds and the formation of the corresponding dicarboxylate salt (e.g., disodium (B8443419) thiophene-2,4-dicarboxylate).

Following the complete cleavage of the esters, the reaction mixture is cooled and then acidified, typically with a strong mineral acid like hydrochloric acid (HCl). This protonates the carboxylate anions, causing the free this compound to precipitate out of the aqueous solution, from which it can be isolated by filtration. This hydrolysis step is a robust and widely applicable method for converting ester precursors into the final acid product. google.com

Contemporary Methodologies in this compound Synthesis

Modern synthetic chemistry offers powerful tools for the preparation of this compound, with transition metal-catalyzed reactions providing highly efficient and selective pathways.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable for the functionalization of heterocyclic compounds, including thiophenes. These methods offer significant advantages in terms of substrate scope and functional group tolerance.

A highly effective modern route to this compound involves the palladium-catalyzed carbonylation of 2,4-dihalothiophene, typically 2,4-dibromothiophene. This reaction introduces the two required carboxyl functionalities by using carbon monoxide (CO) as a C1 source. The process is generally carried out in an alcoholic solvent, like methanol (B129727), which traps the acylpalladium intermediate to form the corresponding dimethyl ester, dimethyl thiophene-2,4-dicarboxylate. beilstein-journals.org This diester is then hydrolyzed to the final product as described previously.

The catalytic system typically consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a phosphine (B1218219) ligand. The choice of ligand is crucial for the reaction's success. This carbonylation represents a significant advancement, providing a more direct and efficient route compared to classical methods that rely on halogen-metal exchange.

| Starting Material | Catalyst System | Reagents | Conditions | Intermediate Product |

|---|---|---|---|---|

| 2,4-Dibromothiophene | Pd(OAc)2 / Phosphine Ligand | CO (gas), Methanol, Base (e.g., Et3N) | Elevated Temperature and Pressure | Dimethyl thiophene-2,4-dicarboxylate |

Cross-Coupling Methods for Di-Carboxylic Acid Precursors

The synthesis of this compound often relies on the initial construction of a thiophene ring that is appropriately substituted for subsequent carboxylation, or on the direct functionalization of a pre-formed thiophene ring. Cross-coupling reactions are instrumental in this context, particularly for creating the carbon-carbon bonds necessary to introduce carboxylic acid groups or their synthetic equivalents (e.g., nitriles, esters) at the desired positions.

Palladium-catalyzed carbonylation represents a significant cross-coupling method for this purpose. This reaction typically involves the coupling of a halogenated thiophene precursor with carbon monoxide and an alcohol or water to yield an ester or a carboxylic acid, respectively. For instance, a di-halogenated thiophene, such as 2,4-dibromothiophene, can be selectively carbonylated. The process involves a palladium catalyst, often in the presence of a phosphine ligand, to facilitate the oxidative addition, migratory insertion of CO, and subsequent nucleophilic attack to form the carboxyl group. A potential manufacturing route for a related compound, 4-bromo-3-methyl-2-thiophenecarbonyl chloride, involves a palladium-catalyzed carbonylation procedure under CO pressure to introduce the carboxylic acid functionality. researchgate.net This highlights the industrial applicability of such methods for creating thiophenecarboxylic acids from halogenated precursors.

Chemo- and Regioselective Functionalization Techniques

Achieving the specific 2,4-disubstitution pattern on the thiophene ring presents a significant challenge due to the inherent reactivity of the different positions on the ring (C2 and C5 are typically more reactive towards electrophiles than C3 and C4). Modern synthetic chemistry has developed sophisticated techniques to control the chemo- and regioselectivity of these functionalizations.

One advanced strategy involves the use of a directing group with an "on/off" switch. For example, a pH-sensitive directing group can be employed to guide C-H activation. nih.gov Under one set of conditions, the directing group can facilitate metalation and subsequent functionalization at a specific position (e.g., C3). By changing the pH, the directing group's influence can be "switched off," allowing a non-directed C-H activation to occur at a different, more electronically favored position (e.g., C5 or C2). This sequential approach provides access to specific substitution patterns like 2,3,4- and 2,4,5-substituted thiophenes, demonstrating a powerful method for controlling regioselectivity. nih.gov

Another powerful technique is the regioselective metalation using mixed-metal bases, followed by trapping with an electrophile. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, allows for the selective deprotonation of specific C-H bonds on the thiophene ring that are otherwise unreactive. researchgate.net The resulting metalated intermediate can then be "trapped" by quenching the reaction with an electrophile like carbon dioxide (CO₂), which introduces a carboxylic acid group precisely at the metalated position. By carefully choosing the base and reaction conditions, one can selectively metalate and then carboxylate the C-2 and C-4 positions to build the desired dicarboxylic acid framework.

Table 1: Comparison of Regioselective Functionalization Techniques

| Technique | Key Reagents | Principle | Advantage |

| pH-Sensitive Directing Group | Directing Group, Metal Catalyst | The directing group guides C-H activation to a specific position. A pH change alters the group's influence, allowing for a second, non-directed functionalization at another position. nih.gov | High control over substitution patterns, allowing for sequential and diverse functionalization. nih.gov |

| Directed Metalation with Mixed-Metal Bases | TMP-bases (e.g., TMPMgCl·LiCl), CO₂ | A strong, sterically hindered base selectively removes a proton at a specific position, creating a metalated intermediate that reacts with CO₂. researchgate.net | Accesses less reactive positions on the thiophene ring, enabling precise installation of functional groups. researchgate.net |

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of this compound is a key area of modern research, driven by the need for more sustainable, cost-effective, and environmentally friendly industrial processes. globethesis.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency through innovative methodologies like solvent-free reactions and the use of recyclable catalysts.

Solvent-Free Reaction Methodologies

A significant advancement in green synthesis is the development of solvent-free reaction conditions. These methods reduce the environmental impact associated with volatile organic compounds (VOCs), which are often toxic and difficult to dispose of. One such approach is mechanochemistry, where mechanical force, such as dry vortex grinding, is used to initiate a reaction between solid reagents. rsc.org This technique can lead to the formation of co-crystals that facilitate photoreactions in the solid state. rsc.org While not yet documented specifically for this compound, the principle of using solvent-free grinding to prepare reactive intermediates is a promising avenue for greener syntheses of thiophene derivatives. This approach eliminates the need for bulk solvents during the reaction step, significantly reducing chemical waste. rsc.org

Catalyst Reuse and Recyclability Studies

The ability to recover and reuse catalysts is a cornerstone of green chemistry, as it lowers costs and reduces the environmental burden of catalyst waste, particularly when using expensive or toxic heavy metals like palladium. Research has focused on developing heterogeneous catalysts or immobilizing homogeneous catalysts on solid supports.

A novel approach that exemplifies this principle is the use of surface-modified reaction vials that act as both the vessel and the catalyst. acs.org For example, a polyethylene (B3416737) terephthalate (B1205515) (PET) vial can be modified to create an inner surface containing a robust metal-organic framework (MOF), such as UiO-66, which then catalyzes the reaction. acs.org This system has been successfully used for the sustainable synthesis of substituted pyridines and demonstrates several advantages:

Stability and Robustness: The catalyst is physically integrated into the reaction vessel. acs.org

Reusability: The vial can be easily recovered, cleaned, and reused for multiple reaction cycles with minimal loss of activity. acs.org

Operational Simplicity: The setup simplifies the reaction workup, as the catalyst does not need to be filtered out from the product mixture. acs.org

Furthermore, the replacement of precious metal catalysts like palladium with more abundant and less toxic alternatives such as iron is another key green strategy. Iron-catalyzed cross-coupling reactions are gaining traction for the formation of carbon-heteroatom bonds, offering a more sustainable alternative for the synthesis of building blocks for complex molecules. morningstar.edu.in

Table 2: Green Chemistry Approaches in Synthesis

| Principle | Methodology | Example | Key Advantage |

| Solvent Minimization | Solvent-free synthesis (Mechanochemistry) | Dry vortex grinding to form reactive intermediates without a bulk solvent medium. rsc.org | Drastically reduces volatile organic compound (VOC) waste and environmental impact. rsc.org |

| Catalyst Recyclability | Surface-Modified PET@UiO-66 Vials | The reaction vessel itself is the catalyst, allowing for easy recovery and reuse over multiple cycles. acs.org | Simplifies purification, reduces catalyst waste, and lowers operational costs. acs.org |

| Use of Benign Metals | Iron-Catalyzed Cross-Coupling | Utilizing FeCl₃ as a catalyst for C-S bond formation instead of more toxic and expensive metals like palladium. morningstar.edu.in | Reduces cost and toxicity associated with the catalyst. morningstar.edu.in |

Purification and Isolation Methodologies for Research-Grade Purity

Obtaining this compound with the high degree of purity required for research and specialized applications, such as materials science or as a pharmaceutical intermediate, necessitates effective purification and isolation techniques. The choice of method depends on the physical properties of the compound and the nature of the impurities present after synthesis. Standard procedures include washing with various aqueous solutions to remove unreacted starting materials or inorganic salts, followed by more rigorous purification steps. hhu.degoogle.com

Recrystallization and Sublimation Techniques for Purity Enhancement

Recrystallization is the most common and often highly effective method for purifying solid organic compounds like this compound. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. The pure crystals are then isolated by filtration. The choice of solvent is critical; for thiophenedicarboxylic acids, recrystallization from hot water or mixtures containing solvents like ethyl acetate and hexanes has been reported to yield products of high purity. google.comtandfonline.com

Sublimation is another valuable purification technique, particularly for compounds that can transition directly from a solid to a gas phase without passing through a liquid phase. This method is advantageous as it is entirely solvent-free, aligning with green chemistry principles. rsc.org Purification by sublimation involves heating the solid crude product under reduced pressure. The compound vaporizes and then deposits as pure crystals on a cooled surface, leaving non-volatile impurities behind. This technique is especially useful for removing impurities that are difficult to separate by recrystallization and can yield exceptionally pure material. rsc.org

Chromatographic Separation Methods for Impurity Profiling

The purity of this compound is critical for its applications, necessitating robust analytical methods to detect and quantify potential impurities. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods employed for impurity profiling. These methods allow for the separation, identification, and quantification of process-related impurities, such as starting materials and intermediates, as well as degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of thiophenecarboxylic acids and their derivatives. The separation is typically achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.

While specific impurity profiling studies for this compound are not extensively detailed in publicly available literature, methods developed for closely related thiophene derivatives provide a strong basis for its analysis. For instance, the purity of various substituted 2-thiophenecarboxylic acids has been successfully determined using RP-HPLC systems. rsc.org These methods often employ a C18 column with a mobile phase consisting of an aqueous component (water with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent, such as acetonitrile (B52724) or methanol. rsc.orgsielc.com The acidic modifier helps to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

A key challenge in the chromatography of dicarboxylic acids is managing their high polarity. For this compound and its potential impurities, a gradient elution method, where the proportion of the organic solvent in the mobile phase is increased over time, is often optimal. This allows for the effective elution of both highly polar and less polar impurities within a single analytical run. Detection is commonly performed using a Diode-Array Detector (DAD) or a variable-wavelength UV-Vis detector, which allows for the monitoring of eluents at multiple wavelengths, aiding in peak identification and purity assessment. rsc.org

The separation of isomers, which can be a significant impurity, is a notable capability of HPLC. Different stationary phase chemistries, such as phenyl- or fluorophenyl-based columns, can offer alternative selectivity compared to standard C18 columns and may be crucial for resolving positional isomers of thiophenedicarboxylic acid or other closely related impurities. lcms.cz

Table 1: Illustrative RP-HPLC Conditions for Analysis of Thiophenecarboxylic Acid Derivatives

| Parameter | Method A rsc.org | Method B rsc.org | Method C sielc.com |

|---|---|---|---|

| Technique | RP-HPLC | RP-HPLC | RP-HPLC |

| Column | Grace Smart RP-18 (250 x 4.6 mm, 5 µm) | Luna C18(2) (250 x 4.6 mm, 5 µm) | Newcrom R1 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | H₂O/Acetonitrile (85:15 v/v) + 0.1% TFA | H₂O/Acetonitrile/Methanol (75:20:5 v/v/v) + 0.1% TFA | Acetonitrile/H₂O/Phosphoric Acid (30:70:0.2) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 230 and 254 nm | DAD (190-400 nm) | UV or Mass Spectrometry (MS) |

| Analyte Class | 3-Aryl-2-thiophenecarboxylic acids | 3-Aryl-2-thiophenecarboxylic acids | Thiophene-2-carboxylic acid hydrazide |

This table presents examples of HPLC conditions used for related thiophene compounds, which are adaptable for this compound impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another essential tool, particularly when coupled with a mass spectrometer (GC-MS), for identifying volatile and semi-volatile impurities. Due to the low volatility of dicarboxylic acids, a derivatization step is required prior to GC analysis. This process converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) ethers.

Common derivatizing agents include N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA), which converts active hydrogens to trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net Alternatively, esterification can be performed using reagents like BF₃ in an alcohol (e.g., methanol or butanol). researchgate.netnih.gov The choice of derivatization agent can impact the efficiency and sensitivity of the analysis for different types of dicarboxylic acids. researchgate.net

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column (e.g., a nonpolar HP-5 column). nih.gov The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the structural elucidation of unknown impurities and definitive identification of known ones. acs.org This technique is highly effective for identifying impurities resulting from side reactions or residual starting materials from the synthesis process. nih.govacs.org

Table 2: Typical GC-MS Parameters for Dicarboxylic Acid Analysis

| Parameter | General Method for Dicarboxylic Acids nih.govresearchgate.net |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Derivatization Reagent | N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS |

| Derivatization Conditions | 70-90°C for 90 min |

| Column | HP-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Detection | Mass Spectrometry (Electron Impact Ionization) |

| Application | Identification and quantification of volatile/derivatized non-volatile impurities |

This table outlines a general approach for the GC-MS analysis of dicarboxylic acids, applicable to this compound following derivatization.

Chemical Transformations and Functionalization Strategies of Thiophene 2,4 Dicarboxylic Acid

Derivatization at the Carboxylic Acid Functionalities

The carboxylic acid groups at the C2 and C4 positions are the most prominent sites for chemical transformation. Their reactivity allows for the introduction of a wide array of functional groups through standard carboxylic acid chemistry, leading to the creation of esters, amides, and other derivatives.

Esterification Reactions for Molecular Diversification

Esterification is a fundamental transformation for modifying thiophene-2,4-dicarboxylic acid. The resulting esters, such as diethyl thiophene-2,4-dicarboxylate, are often more soluble in organic solvents and can serve as key intermediates for further reactions, including polymer synthesis. vulcanchem.com

The conversion of this compound to its corresponding di-esters is typically achieved through reactions with alcohols under acidic conditions or by using coupling agents. For instance, the synthesis of dimethyl 2,5-thiophenedicarboxylate, a related isomer, is accomplished by reacting the dicarboxylic acid with methanol (B129727) in the presence of sulfuric acid. nih.gov Similar methodologies can be applied to the 2,4-isomer. The reaction of thiophene (B33073) with a CCl4-ROH-catalyst system has also been shown to produce various 2-thiophenecarboxylate and 2,5-thiophenedicarboxylate esters. researchgate.net

A widely used method for esterification under mild conditions is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. orgsyn.orgorganic-chemistry.org This method is particularly effective for converting carboxylic acids into esters, including those with sterically hindered alcohols, at room temperature and under non-acidic conditions. orgsyn.orgorganic-chemistry.org

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Thiophene-2,5-dicarboxylic acid | Methanol | Sulfuric Acid | Dimethyl 2,5-thiophenedicarboxylate | nih.gov |

| Monoethyl fumarate | tert-Butyl alcohol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | tert-Butyl ethyl fumarate | orgsyn.org |

| Thiophene | CCl4-ROH | VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | 2-Thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters | researchgate.net |

Achieving selective mono-esterification of a dicarboxylic acid requires careful control of reaction conditions. The two carboxylic acid groups on the this compound molecule may exhibit different reactivities due to their distinct electronic environments, although specific studies on selective esterification for this particular isomer are not extensively detailed in the provided context. Generally, using a stoichiometric amount of the alcohol or employing a milder activating agent can favor the formation of the mono-ester. The different acidities of the two carboxyl groups could potentially be exploited to achieve regioselectivity under precisely controlled pH or with specific enzymatic catalysts.

Amidation Reactions for Peptide Mimics and Polymer Precursors

Amidation, the reaction of the carboxylic acid groups with amines, yields thiophene-2,4-dicarboxamides. These derivatives are important as precursors for polymers and have been explored in the context of creating peptide mimics. The direct formation of imides from thiophene dicarboxylic acids has been demonstrated as an efficient synthetic route, reducing steps and hazardous reagents. nih.gov The reaction of an activated ester or amide with hydrazine (B178648) is an effective method for preparing carbohydrazides, which are building blocks for various bioactive molecules. hhu.de The use of coupling agents like dicyclohexylcarbodiimide (DCC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) facilitates the conversion of thiophenecarboxylic acids into their corresponding hydrazides in high yields under mild conditions. hhu.de

Acyl Halide Formation as Reactive Intermediates

For enhanced reactivity in nucleophilic acyl substitution reactions, the carboxylic acid groups can be converted into acyl halides, most commonly acyl chlorides. This transformation is typically achieved by treating the dicarboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting thiophene-2,4-dicarbonyl chloride is a highly reactive intermediate that readily reacts with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. libretexts.org This intermediate is valuable in syntheses where the direct reaction of the carboxylic acid is too slow or inefficient. For example, in the synthesis of thiophene-2,5-dicarboxylic acid derivatives, the crude dicarboxylic acid can be converted to the diacid chloride, which is then purified by distillation before being hydrolyzed back or used in further reactions. google.com

Functionalization of the Thiophene Ring System

Beyond derivatization of the carboxylic acid groups, the thiophene ring itself is susceptible to chemical modification, primarily through electrophilic substitution. The existing electron-withdrawing carboxylic acid groups are deactivating and act as meta-directing substituents. However, the thiophene ring remains sufficiently reactive to undergo certain transformations. Upon treatment with a strong base like lithium diisopropylamide (LDA), thiophene-2-carboxylic acid can undergo deprotonation to form a dianion, which allows for the introduction of substituents at the 5-position. wikipedia.org This strategy could potentially be extended to this compound to achieve functionalization at the remaining open positions on the thiophene ring (C3 and C5). Furthermore, transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, offer powerful methods for introducing carbon-carbon bonds at specific positions on the thiophene ring, often requiring prior halogenation of the ring. acs.org

Electrophilic Aromatic Substitution Studies on this compound Derivatives

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). nih.govbhu.ac.in However, the presence of two electron-withdrawing carboxylic acid groups on the this compound molecule significantly deactivates the ring towards electrophilic attack. These groups decrease the electron density of the thiophene ring, making substitution reactions more challenging compared to unsubstituted thiophene. researchgate.net

In thiophene, electrophilic substitution preferentially occurs at the C2 or C5 position (α-positions) due to the superior stabilization of the cationic intermediate (the sigma complex). bhu.ac.inpearson.com For this compound, the C2 and C4 positions are already substituted. The remaining open positions are C3 and C5. The directing effects of the existing carboxyl groups are paramount in determining the regioselectivity of further substitution. Carboxylic acid groups are meta-directing.

The C2-carboxylic group directs incoming electrophiles to the C4 (already substituted) and C5 positions.

The C4-carboxylic group directs incoming electrophiles to the C2 (already substituted) and C5 positions.

Therefore, both carboxylic acid groups electronically direct incoming electrophiles to the C5 position. The C3 position is electronically disfavored as it is ortho to one carboxyl group and para to the other. Consequently, electrophilic substitution reactions, such as nitration or halogenation, on the this compound ring are predicted to occur selectively at the C5 position, provided that a reaction can be induced under sufficiently vigorous conditions to overcome the ring's deactivation.

| Position | Electronic Influence from C2-COOH | Electronic Influence from C4-COOH | Overall Predicted Outcome for Electrophilic Substitution |

| C3 | Ortho/Para directing (deactivating) | Ortho/Para directing (deactivating) | Highly Disfavored |

| C5 | Meta directing | Meta directing | Favored Site |

Directed Ortho Metalation (DoM) Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

Carboxylic acids can serve as effective DMGs after in-situ deprotonation with a strong base (typically two equivalents) to form a dilithio carboxylate. This species then directs the lithiation of the adjacent C-H bond. For this compound, this opens pathways for functionalization at the C3 and C5 positions.

Deprotonation at C3: The C2-carboxylate group can direct lithiation to the C3 position.

Deprotonation at C5: The C4-carboxylate group can direct lithiation to the C5 position.

The choice of base and reaction conditions can potentially influence the selectivity between the C3 and C5 positions. The resulting aryllithium intermediates are potent nucleophiles that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO2) to introduce new substituents with high regiocontrol. wikipedia.orguwindsor.ca For example, upon treatment with LDA (Lithium diisopropylamide), thiophene-2-carboxylic acid undergoes double deprotonation to yield a 5-lithio derivative, which acts as a precursor for 5-substituted derivatives. wikipedia.org A similar strategy could be applied to this compound to achieve selective functionalization.

Side-Chain Modifications on Derivatives for Specific Applications

Beyond modifying the thiophene ring itself, the carboxylic acid functional groups offer versatile handles for a variety of chemical transformations. These side-chain modifications are crucial for creating derivatives with specific properties for applications in materials science and medicinal chemistry.

The primary reactions of the carboxylic acid moieties include:

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters, such as diethyl thiophene-2,4-dicarboxylate. vulcanchem.com These esters are often more soluble in organic solvents and can be used in subsequent reactions like Claisen condensations or as building blocks for polyesters.

Amidation: Treatment with amines, typically using a coupling agent or after conversion to the more reactive diacyl chloride, produces diamides. vulcanchem.comnih.gov This reaction is fundamental in the synthesis of polyamides and pharmacologically active molecules.

Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation yields 2,4-bis(hydroxymethyl)thiophene, a useful precursor for other functional materials.

Conversion to Acyl Halides: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the dicarboxylic acid into the highly reactive thiophene-2,4-dicarbonyl dichloride. beilstein-journals.orgresearchgate.net This intermediate is a key precursor for the synthesis of esters, amides, and for Friedel-Crafts acylation reactions.

Chemo- and Regioselective Transformations: Mechanistic Considerations

Achieving selectivity in the functionalization of this compound is a mechanistic challenge governed by the interplay of electronic effects and steric constraints.

Influence of Electronic Effects on Reaction Pathways

The electronic nature of the thiophene ring and its substituents is the primary determinant of reactivity and regioselectivity. The sulfur atom in the thiophene ring contributes a lone pair of electrons to the aromatic π-system, making the ring electron-rich and generally reactive towards electrophiles. nih.govwikipedia.org

However, the two carboxylic acid groups at the C2 and C4 positions are potent electron-withdrawing groups due to both inductive (-I) and resonance (-M) effects. researchgate.net Their combined effect is a significant reduction in the electron density of the thiophene ring, which leads to:

Deactivation towards Electrophilic Substitution: The molecule is less nucleophilic and thus less reactive towards electrophiles than unsubstituted thiophene. researchgate.netasianpubs.org Reactions often require harsher conditions.

Regioselectivity in Electrophilic Substitution: As discussed, the deactivating groups direct incoming electrophiles to the C5 position, which is meta to both carboxyl groups. researchgate.net

Enhanced Acidity of Ring Protons: The electron-withdrawing nature of the substituents increases the acidity of the remaining C-H protons on the ring, facilitating deprotonation in Directed ortho Metalation (DoM) strategies.

Steric Hindrance in Functionalization Efforts

Steric hindrance, the spatial crowding around a reactive site, plays a critical role in modulating the reactivity predicted by electronic effects alone. researchgate.net In this compound, the carboxylic acid groups are bulky substituents.

Influence on Ring Substitution: The steric bulk of the C2- and C4-carboxyl groups can hinder the approach of reagents to the adjacent C3 and C5 positions. While electronics strongly favor the C5 position for electrophilic attack, a very bulky electrophile might face significant steric repulsion from the C4-carboxyl group. Similarly, in DoM, the approach of the organolithium base and subsequent trapping by an electrophile at C3 or C5 will be influenced by the steric profile of the reactants.

Influence on Side-Chain Reactions: Steric hindrance can also affect the reactivity of the carboxylic acid groups themselves. For instance, esterification with a bulky alcohol might proceed more slowly than with a small alcohol like methanol due to steric crowding around the carbonyl carbon.

In many cases, the final regiochemical outcome of a reaction is a compromise between electronic preferences and steric accessibility. DFT calculations have shown the importance of steric effects in determining the success and mechanism of reactions on substituted thiophenes. researchgate.net

Advanced Analytical and Spectroscopic Methodologies Applied to Thiophene 2,4 Dicarboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of thiophene-2,4-dicarboxylic acid. It provides detailed information about the chemical environment of each atom, enabling a comprehensive analysis of its connectivity and stereochemistry. unifr.chresearchgate.net Furthermore, NMR is an invaluable tool for monitoring the progress of reactions involving this compound, offering real-time insights into the formation of products and the presence of intermediates. beilstein-journals.orged.ac.uk

Proton (¹H) and Carbon-13 (¹³C) NMR for Connectivity Analysis

One-dimensional ¹H and ¹³C NMR are fundamental for establishing the basic framework of this compound. In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns that reveal their relative positions. Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the two carboxylic acid carbons and the carbons of the thiophene ring, confirming the core structure of the molecule. researchgate.netrsc.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 8.3 - 8.5 | - |

| H5 | 8.1 - 8.3 | - |

| C2 | - | 140 - 142 |

| C3 | - | 135 - 137 |

| C4 | - | 143 - 145 |

| C5 | - | 134 - 136 |

| C=O (at C2) | - | 163 - 165 |

| C=O (at C4) | - | 168 - 170 |

Note: Predicted values are based on computational models and may vary slightly from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

For more complex derivatives of this compound or in cases of ambiguous signal assignments, two-dimensional (2D) NMR techniques are indispensable. sdsu.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, a COSY spectrum would show a correlation between the two protons on the thiophene ring, confirming their adjacent relationship. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the proton signals to their corresponding carbon atoms on the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This technique is particularly useful for confirming the positions of the carboxylic acid groups by showing correlations between the thiophene protons and the carboxyl carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. iaph.esresearchgate.netnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. iaph.espnnl.gov This precision allows for the determination of the exact elemental composition of this compound, confirming its molecular formula as C₆H₄O₄S. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Table: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|

| [M-H]⁻ | 171.9752 | Typically within a few ppm of the calculated value |

| [M+H]⁺ | 173.9908 | Typically within a few ppm of the calculated value |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. researchgate.netnih.govnih.gov For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). nih.gov The specific fragmentation pattern of this compound can help to confirm the positions of the carboxylic acid groups on the thiophene ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. By probing the vibrational modes of its constituent chemical bonds, these methods provide a unique molecular fingerprint, enabling the identification of key functional groups and offering insights into the molecule's conformation.

Infrared (IR) spectroscopy is particularly adept at identifying the characteristic functional groups within this compound. The presence of two carboxylic acid groups gives rise to several distinct and strong absorption bands. A very broad absorption is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The carbonyl (C=O) stretching vibration of the carboxylic acid groups is expected to produce a strong, sharp peak, typically in the range of 1680-1710 cm⁻¹.

The thiophene ring also exhibits a series of characteristic vibrations. C-H stretching vibrations of the aromatic ring are anticipated to appear around 3100 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically result in multiple bands in the 1300-1550 cm⁻¹ region. Furthermore, the C-S stretching vibration, a key indicator of the thiophene moiety, is expected to be observed in the fingerprint region, typically between 600-800 cm⁻¹. While specific experimental spectra for this compound are not widely published, analysis of related compounds like 2-thiophene carboxylic acid reveals characteristic C-C stretching vibrations at approximately 1528 cm⁻¹ and 1352 cm⁻¹, and a C-S stretching mode around 647 cm⁻¹. iosrjournals.org

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Thiophene Ring | C=C Stretch | 1300-1550 | Medium to Weak |

| Thiophene Ring | C-S Stretch | 600-800 | Medium to Weak |

Raman spectroscopy offers a complementary vibrational analysis to IR spectroscopy. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. For this compound, the symmetric stretching vibrations of the thiophene ring C=C bonds are expected to produce strong Raman signals.

Moreover, the C-S stretching vibration of the thiophene ring often yields a more intense and readily identifiable peak in the Raman spectrum compared to the IR spectrum. In studies of 2-thiophene carboxylic acid, Raman bands corresponding to C-C stretching vibrations have been observed at 1530 cm⁻¹, 1413 cm⁻¹, and 1354 cm⁻¹, with a C-S stretching vibration noted around 637 cm⁻¹. iosrjournals.org These values provide a reliable reference for interpreting the Raman spectrum of this compound. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Thiophene Ring | Symmetric C=C Stretch | ~1400-1550 | Strong |

| Thiophene Ring | C-S Stretch | ~630-650 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | ~1650-1680 | Medium |

| Thiophene Ring | Ring Breathing Mode | ~800-900 | Medium |

Chromatographic Techniques for Purity Assessment and Reaction Product Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity and for monitoring the progress of its synthesis or subsequent reactions.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile compounds like this compound. A common approach involves reversed-phase HPLC, where a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the addition of an acid (e.g., trifluoroacetic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups and achieve sharp, symmetrical peaks.

The purity of a this compound sample can be determined by analyzing a solution of the compound and observing the chromatogram. A pure sample will ideally show a single major peak at a characteristic retention time. The presence of impurities will be indicated by additional peaks. By integrating the area of each peak, the relative percentage of each component can be calculated, providing a quantitative measure of purity.

Furthermore, HPLC is instrumental in monitoring the progress of chemical reactions involving this compound. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, one can track the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For instance, in the synthesis of derivatives of this compound, HPLC can be used to determine the yield and purity of the final product. acs.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile compounds like this compound. It is particularly crucial for monitoring reaction progress during its synthesis, quantifying its purity, and separating it from structurally similar isomers, such as thiophene-2,5-dicarboxylic acid.

Quantitative Analysis:

In synthetic chemistry, HPLC is frequently employed to determine the concentration and purity of target compounds. For instance, in the synthesis of thiophene-2,5-dicarboxylic acid, a related isomer, HPLC has been used to measure the content of the final product, achieving purities greater than 99%. google.comnih.gov This demonstrates the capability of HPLC to provide accurate quantitative data, which is directly translatable to the analysis of this compound. A typical quantitative HPLC method would involve creating a calibration curve from standards of known concentration and using it to determine the concentration of the analyte in a sample.

Separation of Isomers:

The separation of positional isomers of dicarboxylic acids on a thiophene ring is a significant analytical challenge due to their similar physicochemical properties. Reversed-phase HPLC is a common approach for such separations. The choice of stationary phase and mobile phase composition is critical for achieving adequate resolution. For the separation of thiophene derivatives, C18 columns are frequently utilized. nsf.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to control the ionization state of the carboxylic acid groups. sielc.comacs.org For example, a method for separating diarylethene-based photoswitchable isomers containing a thiophene moiety successfully used a C18 column with an isocratic mobile phase of aqueous acetonitrile. nsf.gov This approach could be optimized for the baseline separation of this compound from its 2,5- and 3,4-isomers.

Ion-exclusion chromatography (IELC) is another HPLC technique that can be effective for separating organic acids. nih.gov This method utilizes a stationary phase with charged functional groups to separate analytes based on their charge and size.

A hypothetical HPLC method for the quantitative analysis and separation of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or 254 nm acs.org |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

Table 1: Hypothetical HPLC Conditions for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound is a non-volatile compound due to its polar carboxylic acid groups and relatively high molecular weight. Therefore, a crucial derivatization step is required to convert it into a volatile derivative before it can be analyzed by GC-MS. gcms.czresearchgate.netyoutube.com

Derivatization:

The primary purpose of derivatization is to replace the active hydrogen atoms in the carboxylic acid groups with non-polar functional groups, thereby increasing the volatility of the analyte. gcms.cz Two common derivatization techniques for carboxylic acids are esterification and silylation.

Esterification: This process converts carboxylic acids into esters, most commonly methyl esters, which are significantly more volatile. Reagents like trimethylsilyldiazomethane (B103560) in a suitable solvent can be used for this purpose at room temperature. littlemsandsailing.com The existence of commercially available 3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester suggests that the dimethyl ester of the target compound is stable and amenable to GC-MS analysis. sigmaaldrich.com

Silylation: This involves replacing the acidic protons with a trimethylsilyl (B98337) (TMS) group. Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. researchgate.netyoutube.com The reaction is typically performed by heating the sample with the silylating reagent in a suitable solvent.

GC-MS Analysis:

Once derivatized, the volatile this compound derivative can be injected into the GC-MS system. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.

The table below outlines a potential GC-MS method for the analysis of a derivatized this compound.

| Parameter | Condition |

| Derivatization Reagent | Trimethylsilyldiazomethane (for methylation) or BSTFA (for silylation) |

| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., initial temp 100 °C, ramp to 280 °C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

Table 2: Potential GC-MS Conditions for Derivatized this compound Analysis

By employing these advanced analytical methodologies, researchers can accurately quantify, separate, and identify this compound, which is essential for its application in various scientific and industrial fields.

Computational and Theoretical Investigations into Thiophene 2,4 Dicarboxylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of thiophene-2,4-dicarboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for studying thiophene (B33073) derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles of its most stable conformers.

Table 1: Predicted Geometric Parameters for Thiophene Carboxylic Acids using DFT (Note: Data is based on studies of 2-thiophene carboxylic acid and serves as a reference for the expected values in the dicarboxylic acid derivative.)

| Parameter | Bond | Typical Calculated Value (Å) | Source |

|---|---|---|---|

| Bond Length | C-S | 1.72 - 1.74 | iosrjournals.org |

| Bond Length | C=C | 1.37 - 1.38 | iosrjournals.org |

| Bond Length | C-C (ring) | 1.42 - 1.45 | iosrjournals.org |

| Bond Length | C-C (acid) | 1.48 - 1.50 | researchgate.net |

| Bond Length | C=O | ~1.21 | researchgate.net |

This table is interactive. You can sort and filter the data.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org A smaller gap suggests the molecule is more reactive and can be more easily excited. rsc.org

In thiophene derivatives, the HOMO is typically a π-orbital distributed across the thiophene ring, while the LUMO is a π*-orbital. mdpi.com The presence of two electron-withdrawing carboxylic acid groups at the 2 and 4 positions is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted thiophene. The precise HOMO-LUMO gap for this compound can be accurately predicted using DFT calculations. nih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons. researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer. researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. researchgate.net

These descriptors help in predicting how this compound will behave in chemical reactions, for instance, as an inhibitor or in condensation reactions. researchgate.netresearchgate.net

Table 2: Calculated Quantum Chemical Parameters for 2-Thiophene Carboxylic Acid (TC) (Note: This data provides a baseline for understanding the electronic parameters. The values for the 2,4-dicarboxylic acid would be influenced by the second carboxyl group.)

| Parameter | Value (eV) | Source |

|---|---|---|

| EHOMO | -7.15 | researchgate.net |

| ELUMO | -1.86 | researchgate.net |

| Energy Gap (ΔE) | 5.29 | researchgate.net |

| Electronegativity (χ) | 4.50 | researchgate.net |

| Hardness (η) | 2.64 | researchgate.net |

This table is interactive. You can sort and filter the data.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. For this compound, theoretical calculations would predict distinct signals for the two remaining protons on the thiophene ring (at positions 3 and 5) and for the six carbon atoms, aiding in structural confirmation. mdpi.com

IR Spectroscopy: Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum. mdpi.com This allows for the assignment of vibrational modes to the observed absorption bands. Key predicted vibrations for this compound would include C-S stretching modes, C=C ring stretching, and the characteristic C=O and O-H stretching of the carboxylic acid groups. iosrjournals.orgmdpi.com For related thiophene carboxylic acids, C-S stretching modes are reported between 600 and 850 cm-1, while C=C stretching appears between 1350 and 1530 cm-1. iosrjournals.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. nih.gov The calculations reveal the energies of the main electronic transitions, typically π→π* transitions for aromatic systems like thiophene, and their corresponding oscillator strengths. scispace.com The presence of carboxylic acid groups can cause a shift in the absorption maxima (a chromic shift) compared to unsubstituted thiophene. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide insights into conformational changes and non-covalent interactions. rsc.org

This compound is a bidentate or potentially polydentate ligand capable of coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. MD simulations, often in conjunction with DFT, can be used to study the binding modes and strengths of these interactions. nih.gov The carboxylic acid groups can bind to metal ions in various ways (e.g., monodentate, bidentate chelating, bidentate bridging). globethesis.com First-principles calculations on metal diacetates show that the binding energy and coordination geometry depend significantly on the specific metal ion involved. nih.govresearchgate.net

Similarly, the interaction of this compound with polymer chains is relevant for creating functional materials. For example, it could be incorporated into a polymer backbone or used as a pendant group to functionalize a polymer. MD simulations can model how the molecule orients itself within a polymer matrix and what intermolecular forces (e.g., hydrogen bonds, π-π stacking) govern the composite material's structure. This is particularly relevant in the context of developing new conductive polymers or materials for organic electronics where thiophene is a common building block. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a powerful lens through which to view the intricate steps of chemical reactions. For the synthesis of thiophene rings, a core component of this compound, theoretical methods like Density Functional Theory (DFT) are frequently employed to map out the entire reaction pathway. This involves identifying reactants, products, intermediates, and the high-energy transition states that connect them.

A cornerstone of mechanistic studies is the identification of transition states, which represent the energy maxima along a reaction coordinate. Computationally locating these fleeting structures provides a verifiable hypothesis for how a reaction proceeds. For instance, in the synthesis of thiophene derivatives, various cyclization strategies are used, such as the Paal-Knorr synthesis or metal-catalyzed cycloisomerizations.

Theoretical studies on analogous systems, such as the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols, propose detailed mechanistic pathways. These calculations help identify the key steps, such as the formation of a catalytically active species, oxidative addition, and reductive elimination, each involving a specific transition state. Similarly, computational investigations into the addition of carbenes to thioketones have successfully located the transition states for both stepwise and concerted pathways using DFT methods. These studies demonstrate that electrophilic carbenes often react via a stepwise mechanism involving a thiocarbonyl ylide intermediate, while nucleophilic carbenes may proceed through a single [2+1] cycloaddition transition state. The geometric parameters of these calculated transition states, such as forming and breaking bond lengths, provide a detailed picture of the bond reorganization process during the synthesis of the thiophene core.

Once transition states and intermediates are located, a reaction's energy profile can be constructed. This profile plots the relative free energy of the system as it progresses from reactants to products, providing crucial thermodynamic and kinetic information. The height of the energy barrier at the transition state (the activation energy) is directly related to the reaction rate.

| Reaction Step (Example System) | Computational Method | Calculated Activation Energy (kcal/mol) |

| Ylide Formation (Dichlorocarbene + Thioketone) | wb97xd/6-311g(d,p) | 5.8 |

| Ring Closure (from Ylide Intermediate) | wb97xd/6-311g(d,p) | 1.2 |

| [2+1] Cycloaddition (Dimethoxycarbene + Thioketone) | wb97xd/6-311g(d,p) | 15.6 |

This table presents illustrative data adapted from computational studies on related thiocarbonyl systems to demonstrate the type of information generated.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Structure-Function Relationships in Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, these models are invaluable for identifying the key molecular features that govern their function.

The process begins by calculating a set of molecular descriptors for each compound in a series. These descriptors are numerical representations of the molecule's constitutional, topological, geometric, or electronic features. Examples include molecular weight, logP, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). Using statistical methods like multivariate linear regression (MLR), a mathematical model is built that links these descriptors to an observed activity or property (e.g., inhibitory concentration pIC₅₀).

For example, a QSAR study on thiophene derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) successfully developed a model using 3D molecular descriptors. The quality of a QSAR model is assessed using several statistical metrics. The coefficient of determination (R²) indicates how well the model fits the data, while the cross-validation coefficient (Q²) and prediction for an external test set (R²_pred) measure its predictive power. A robust model with high predictive accuracy can then be used to estimate the activity of new, unsynthesized derivatives.

| QSAR Model Example (Tubulin Inhibitors) | Value | Description |

| Correlation Coefficient (R²) | 0.949 | Indicates a strong fit of the model to the training data. |

| Cross-Validation Coefficient (q²) | 0.743 | Shows good internal predictive ability of the model. |

| Predictive Correlation Coefficient (R²_pred) | 0.929 | Demonstrates excellent predictive power for an external test set. |

This table presents statistical parameters from a representative 3D-QSAR study on thiophene derivatives to illustrate model validation.

In Silico Design of Novel this compound Derivatives

In silico design leverages computational power to create novel molecules with desired characteristics before committing resources to their chemical synthesis and testing. This rational design process is often guided by insights from QSAR, molecular docking, and other theoretical models.

Molecular docking is a key technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a thiophene derivative) to the active site of a target protein. By simulating the interactions between the ligand and the protein's amino acid residues, docking studies can identify crucial binding interactions like hydrogen bonds and hydrophobic contacts.

Applications of Thiophene 2,4 Dicarboxylic Acid in Advanced Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Thiophene-2,4-dicarboxylic Acid as a Linker

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. This compound can serve as the organic linker, connecting metal centers to form extended one-, two-, or three-dimensional networks. The non-linear disposition of the carboxylate groups is a key factor in determining the final architecture of the resulting coordination polymer.

The design of MOFs relies on the principles of reticular chemistry, which aims to build predetermined structures from molecular building blocks. The geometry of the organic linker is paramount in this process. Unlike linear linkers such as terephthalic acid or thiophene-2,5-dicarboxylic acid, which tend to form more predictable, regular structures, the bent nature of this compound introduces a different set of design possibilities.

Table 1: Influence of Linker Geometry on Potential MOF Topology

| Linker Isomer | Geometry | Common Resulting Architectures |

|---|---|---|

| Thiophene-2,5-dicarboxylic acid | Linear | Often forms 1D chains or 2D sheets that can interpenetrate to form 3D frameworks (e.g., pcu topology). |

| This compound | Bent / V-shaped | Can lead to more complex, non-regular 3D networks, potentially with helical or interlocked features. |

The synthesis of MOFs using dicarboxylate linkers like this compound typically involves solvothermal or hydrothermal methods. In this approach, the metal salt and the organic linker are dissolved or suspended in a solvent, often a high-boiling-point solvent like N,N-dimethylformamide (DMF), and heated in a sealed vessel. Under these conditions, the components react and self-assemble into a crystalline framework over a period of hours to days.

While specific, well-characterized MOF structures built exclusively from this compound are not widely reported in peer-reviewed literature, the synthetic path to prepare the linker for coordination is established. For instance, the dicarboxylic acid can be converted to a more reactive intermediate, such as thiophene-2,4-dicarbonyl dichloride, by refluxing in thionyl chloride. soton.ac.uk This acyl chloride can then be used in subsequent reactions to form amide-based structures or potentially react with metal sources under different conditions. soton.ac.uk

Characterization of any resulting MOF would involve standard techniques for solid-state materials:

Single-Crystal X-ray Diffraction (SCXRD): To determine the precise three-dimensional atomic arrangement, connectivity, and pore structure.

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline material and compare it to the simulated pattern from SCXRD.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and identify the temperature at which it decomposes.

Spectroscopic Methods (FT-IR, NMR): To confirm the presence of the linker within the material and the deprotonation of the carboxylic acid groups upon coordination to the metal centers.